molecular formula C7H12N2O B12986980 Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one

Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B12986980
M. Wt: 140.18 g/mol
InChI Key: LABPXXCSBARZPG-WDSKDSINSA-N
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Description

Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a bicyclic nitrogen-containing heterocycle. This compound is part of the pyrrolidine family, which is known for its significant role in pharmaceuticals and organic synthesis. The unique structure of this compound makes it a valuable scaffold in drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza-Diels–Alder reaction, which involves the reaction of a diene with a dienophile in the presence of a catalyst. This method is efficient and provides high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent and high-quality product output. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its bicyclic structure, which provides enhanced stability and specificity in its interactions. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

LABPXXCSBARZPG-WDSKDSINSA-N

Isomeric SMILES

C1CNC[C@H]2[C@H]1NC(=O)C2

Canonical SMILES

C1CNCC2C1NC(=O)C2

Origin of Product

United States

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